molecular formula C24H23N3O4S2 B2386204 N-(2,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291853-69-4

N-(2,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2386204
CAS No.: 1291853-69-4
M. Wt: 481.59
InChI Key: HXXLYTUZMIIGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (hereafter referred to as the "target compound") is a sulfur-bridged acetamide derivative featuring a fused thieno[3,2-d]pyrimidinone core. Key molecular properties are summarized below:

Property Value
Molecular Formula C₂₀H₂₃N₃O₄S₂
Average Mass 433.541 g/mol
Monoisotopic Mass 433.113 g/mol
ChemSpider ID 1507706
IUPAC Name N-(2,4-Dimethoxyphenyl)-2-[(3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

The structure comprises:

  • A thieno[3,2-d]pyrimidin-4-one core with a 2,3-dimethylphenyl substituent at position 3.
  • A sulfanyl bridge linking the heterocycle to an acetamide group.
  • A 2,4-dimethoxyphenyl moiety on the acetamide nitrogen.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-14-6-5-7-19(15(14)2)27-23(29)22-18(10-11-32-22)26-24(27)33-13-21(28)25-17-9-8-16(30-3)12-20(17)31-4/h5-12H,13H2,1-4H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXLYTUZMIIGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with notable biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core linked to a sulfanyl group and a methoxy-substituted phenyl moiety. Its molecular formula is C20H23N5O3SC_{20}H_{23}N_{5}O_{3}S with a molecular weight of approximately 423.49 g/mol. The unique combination of functional groups contributes to its biological activity.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Anticancer Activity : The thieno[3,2-d]pyrimidine scaffold has been associated with inhibition of cancer cell proliferation through interference with specific signaling pathways.
  • Enzyme Inhibition : The presence of the sulfanyl group may enhance the compound's ability to inhibit enzymes like PI3Kδ, which is crucial in cancer and inflammatory diseases.

Anticancer Properties

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of thieno[3,2-d]pyrimidines can significantly inhibit the growth of various cancer cell lines. For instance:
    • IC50 Values : The compound demonstrated an IC50 value in the micromolar range against several cancer cell lines (e.g., SU-DHL-6) .
CompoundCell LineIC50 (μM)
This compoundSU-DHL-62.50
Control (PI-103)SU-DHL-60.5

PI3Kδ Inhibition

The compound has been evaluated for its inhibitory activity against PI3Kδ:

  • Selectivity : It exhibits selective inhibition over other isoforms such as PI3Kα and PI3Kβ, which is crucial for minimizing side effects in therapeutic applications.
CompoundPI3K IsoformIC50 (nM)
This compoundPI3Kδ200
Control (PI-103)PI3Kδ8.6

Case Studies

  • In Vivo Studies : In animal models, administration of the compound led to significant tumor size reduction compared to controls. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Combination Therapies : When used in combination with established chemotherapeutics, the compound enhanced therapeutic efficacy while reducing toxicity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound belongs to a broader class of acetamide derivatives with sulfur-linked heterocycles. Key analogs and their distinguishing features are compared in Table 1 .

Table 1: Structural Comparison of Sulfanyl-Acetamide Derivatives

Compound Name / ID Molecular Formula Heterocyclic Core Substituents on Core Acetamide Substituents Yield (%) Reference
Target Compound C₂₀H₂₃N₃O₄S₂ Thieno[3,2-d]pyrimidin-4-one 3-(2,3-dimethylphenyl) 2,4-dimethoxyphenyl N/A
13a () C₁₆H₁₅N₅O₃S Hydrazinylidene-cyano 4-methylphenyl 4-sulfamoylphenyl 94
10a () C₁₉H₁₇N₅OS₂ Tetrahydrobenzothieno-triazolo-pyrimidin Phenyl Phenyl 68–74
5.6 () C₁₃H₁₁Cl₂N₃O₂S Dihydropyrimidin-6-one 4-methyl 2,3-dichlorophenyl 80
N-(4-Chlorophenyl) analog () C₁₂H₁₀ClN₅O₂S 4,6-Diaminopyrimidin None 4-chlorophenyl N/A
Key Observations:

Heterocyclic Core Diversity: The target’s thieno[3,2-d]pyrimidinone core is distinct from simpler pyrimidinones (e.g., 5.6) or fused triazolo-pyrimidins (e.g., 10a). Compounds like 13a () use non-fused hydrazinylidene-cyano systems, which lack the conjugated π-system of the target’s core .

Substituent Effects: The 2,4-dimethoxyphenyl group on the target’s acetamide provides electron-donating methoxy groups, contrasting with electron-withdrawing substituents (e.g., 2,3-dichloro in 5.6 or sulfamoyl in 13a ). This may enhance solubility or modulate pharmacokinetics. The 2,3-dimethylphenyl substituent on the thienopyrimidin core introduces steric bulk absent in analogs like 5.6 or 10a.

Physicochemical Comparisons:
  • Molecular Weight : The target (433.54 g/mol) is heavier than most analogs (e.g., 357.38 g/mol for 13a ), likely due to its fused core and dual methyl/methoxy substituents.
  • Polarity : Methoxy groups may increase hydrophilicity compared to chlorinated analogs (e.g., 5.6 ).

Spectral and Crystallographic Data

While the target’s spectral data are unavailable, comparisons with analogs reveal trends:

  • NMR Shifts :
    • Acetamide NH protons in analogs resonate near δ 10.10–12.50 ppm (e.g., 5.6 ), consistent with hydrogen bonding.
    • Aromatic protons in dimethoxyphenyl groups (target) would likely show upfield shifts compared to chlorophenyl analogs .
  • IR Stretching : Analogs with carbonyl groups (e.g., 13a, 1664 cm⁻¹ ) align with the target’s expected C=O absorption.

Potential Pharmacological Implications

  • Thienopyrimidinone Core: Known for kinase inhibition; substituents like 2,3-dimethylphenyl may enhance selectivity .
  • Methoxy vs. Chloro Substituents : Methoxy groups could reduce toxicity compared to halogenated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.